Cas no 897759-38-5 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-methyl-
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide
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- Inchi: 1S/C17H16N2O3S/c1-10-4-6-11(7-5-10)16(20)19-17-18-14-12(21-2)8-9-13(22-3)15(14)23-17/h4-9H,1-3H3,(H,18,19,20)
- InChI Key: BLWIWCUFEICCBA-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=C(C)C=C1
Experimental Properties
- Density: 1.316±0.06 g/cm3(Predicted)
- pka: 9.28±0.70(Predicted)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1813-0032-2μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-5μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-10μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-20μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-1mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-2mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-3mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-4mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-5mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1813-0032-10mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide
N-(4,7-Dimethoxy-1,3-Benzothiazol-2-yl)-4-methylbenzamide: A Comprehensive Overview
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide, also known by its CAS registry number 897759-38-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a benzothiazole ring system substituted with methoxy groups at positions 4 and 7, and a benzamide group attached at position 2. The presence of these substituents plays a crucial role in determining the compound's physicochemical properties and biological functions.
The synthesis of N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. The benzothiazole core is often synthesized via cyclization reactions, where appropriate starting materials such as o-aminothiophenol derivatives undergo condensation with carbonyl compounds. Subsequent substitution reactions are employed to introduce the methoxy groups at positions 4 and 7. Finally, the benzamide group is introduced through amide bond formation using appropriate coupling reagents. This multi-step synthesis highlights the complexity and precision required in the preparation of such compounds.
Recent studies have focused on the biological activities of N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide. Research has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic inflammatory diseases and oxidative stress-related disorders. Additionally, preliminary in vitro studies suggest that this compound may possess cytotoxic activity against certain cancer cell lines, making it a promising candidate for further exploration in oncology research.
The methoxy substituents on the benzothiazole ring are known to enhance the compound's solubility and stability, which are critical factors for its potential use as a pharmaceutical agent. Furthermore, the presence of these groups may also influence the compound's ability to interact with cellular targets such as enzymes or receptors. Recent computational studies have utilized molecular docking techniques to predict the binding modes of this compound with various protein targets, providing valuable insights into its mechanism of action.
In terms of applications, N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide has shown promise in several therapeutic areas. Its anti-inflammatory properties make it a potential candidate for treating conditions such as arthritis and neuroinflammation. Moreover, its antioxidant activity suggests potential applications in combating age-related diseases and conditions associated with oxidative stress. The compound's cytotoxic activity against cancer cells also raises interesting possibilities for its use in anticancer therapy.
Recent advancements in drug delivery systems have further expanded the potential applications of this compound. Researchers have explored the use of nanotechnology-based delivery systems to enhance its bioavailability and targeting efficiency. These innovations could significantly improve the therapeutic efficacy of this compound while minimizing potential side effects.
In conclusion, N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS No: 897759-38-5) is a versatile compound with a wide range of biological activities and potential therapeutic applications. Its unique structure and functional groups contribute to its diverse properties, making it an attractive target for further research and development in the field of medicinal chemistry.
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